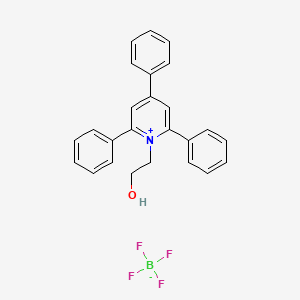

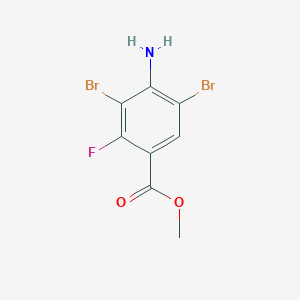

N-(2-hydroxyethyl)-2,4,6-triphenylpyridinium tetrafluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxyethyl)-2,4,6-triphenylpyridinium tetrafluoroborate, also known as HTB, is a cationic dye that has been extensively studied for its potential applications in scientific research. HTB is a highly water-soluble dye that is commonly used as a fluorescent probe for biomolecules, such as proteins, nucleic acids, and lipids.

Aplicaciones Científicas De Investigación

Synthesis and Transformation

Synthesis of Primary Alkyl and Benzyl Fluorides : N-substituted 2,4,6-triphenylpyridinium fluorides, unlike tetrafluoroborates, thermolyse to yield primary alkyl and benzyl fluorides, demonstrating a method to obtain these compounds from primary amines (Katritzky, Chermprapai, & Patel, 1981).

Stereoselective Transformation of Amines : Chiral 2,4,6-triphenylpyridinium tetrafluoroborates are utilized in the nucleophilic substitution of homochiral amines, showing over 99% inversion of configuration in alcohol products and 96-98% inversion in azide products (Said & Fiksdahl, 2001).

Generation of Arylnitrenium Ions : The thermolysis of N-acetyl-N-aryl amino derivatives of 2,4,6-triphenylpyridinium tetrafluoroborate provides a new source for generating arylnitrenium ions, useful for various synthetic applications (Abramovitch et al., 1988).

Photocatalytic Applications

Flash Photolysis Studies : Studies on 2,4,6-triphenylpyrylium tetrafluoroborate in hydroxylic mediums have shown evidence of oxoniabenzvalene intermediate formations, highlighting its potential in photolysis applications (Sivakumar, Parimala, & Ramamurthy, 1996).

Photosensitized Diels-Alder Reactions : N-aryl imines irradiated with 2,4,6-triphenylpyrylium tetrafluoroborate produce tetrahydroquinoline derivatives, demonstrating its use as a catalyst in photosensitized reactions (Zhang, Jia, Yang, & Liu, 2002).

Direcciones Futuras

: Vijaya Kumar Baksam, Nimmakayala Saritha, Subba Rao Devineni, Mohit Jain, Prashanth Kumar, Sanjeev Shandilya & Pramod Kumar. “A Critical N-Nitrosamine Impurity of Anticoagulant Drug, Rivaroxaban: Synthesis, Characterization, Development of LC–MS/MS Method for Nanogram Level Quantification.” Chromatographia, Volume 85, pages 73–82 (2022). Link

: NIST/TRC Web Thermo Tables (WTT). “1-(2-hydroxyethyl)-3-methylimidazolium tetrafluoroborate.” Link

: “Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine (HEPZ) + Water System.” Frontiers in Energy Research, 2021. Link

Propiedades

IUPAC Name |

2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanol;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22NO.BF4/c27-17-16-26-24(21-12-6-2-7-13-21)18-23(20-10-4-1-5-11-20)19-25(26)22-14-8-3-9-15-22;2-1(3,4)5/h1-15,18-19,27H,16-17H2;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOPNSIFGMFMFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCO)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BF4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyethyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2573759.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2573760.png)

![N-(1-cyanocyclohexyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2573765.png)

![N-{4-[(2-bromo-3-oxo-1-cyclohexenyl)amino]phenyl}acetamide](/img/structure/B2573773.png)

![4-(3-fluorophenyl)-1-methyl-6-(prop-2-en-1-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2573777.png)